1-Boc-3-allyl-3-hydroxypiperidine

Catalog No.
S899070
CAS No.
1331825-48-9
M.F
C13H23NO3
M. Wt
241.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-3-allyl-3-hydroxypiperidine

CAS Number

1331825-48-9

Product Name

1-Boc-3-allyl-3-hydroxypiperidine

IUPAC Name

tert-butyl 3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

InChI

InChI=1S/C13H23NO3/c1-5-7-13(16)8-6-9-14(10-13)11(15)17-12(2,3)4/h5,16H,1,6-10H2,2-4H3

InChI Key

CBHSLDWWMOVQSD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)O

Scientific research involving 1-Boc-3-allyl-3-hydroxypiperidine focuses on its potential applications as a building block for the synthesis of more complex molecules with desired biological properties. Here are some areas of exploration:

  • Medically Relevant Molecules

    Researchers investigate if 1-Boc-3-allyl-3-hydroxypiperidine can serve as a starting material for the synthesis of novel drug candidates. The piperidine ring and the functional groups on the molecule offer various possibilities for chemical modifications to achieve specific interactions with biological targets PubChem: 1-Boc-3-hydroxypiperidine: .

  • Organic Synthesis

    The molecule's structure allows for various chemical transformations. Scientists explore its use in organic synthesis to create new molecules with diverse functionalities ChemSpider: 1-Boc-3-allyl-3-hydroxypiperidine.

1-Boc-3-allyl-3-hydroxypiperidine is a chemical compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, an allyl group, and a hydroxyl functional group attached to a piperidine ring. The molecular formula for this compound is C10H19NO3C_{10}H_{19}NO_3, and it has a molecular weight of approximately 201.26 g/mol. The compound features a chiral center, which contributes to its potential applications in pharmaceuticals and organic synthesis.

As research on 1-Boc-3-allyl-3-hydroxypiperidine is limited, there is no established mechanism of action for this compound in biological systems.

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Working in a well-ventilated fume hood.
  • Following safe handling practices for organic solvents.
, including:

  • Hydrogenation: The double bond in the allyl group can be hydrogenated to form a saturated derivative.
  • Deprotection: The Boc group can be removed under acidic conditions, yielding 3-allyl-3-hydroxypiperidine.
  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions expand its utility in synthetic organic chemistry and drug development.

Research indicates that 1-Boc-3-allyl-3-hydroxypiperidine may exhibit biological activity relevant to medicinal chemistry. It serves as an important chiral intermediate in the synthesis of various pharmaceutical compounds, including those targeting cancer therapies. For instance, it is involved in the synthesis of Ibrutinib, an anticancer drug that targets B-cell receptor signaling pathways .

The synthesis of 1-Boc-3-allyl-3-hydroxypiperidine can be achieved through several methods:

  • Using Chiral Precursors: Starting from (S)-glyceraldehyde acetonide, the synthesis involves multiple steps including Witting reactions, palladium-catalyzed reductions, and subsequent protection of the hydroxyl group with Boc .
  • Biocatalytic Processes: Recent developments have introduced biocatalytic methods for synthesizing this compound efficiently, leveraging enzymes to achieve high selectivity and yield .
  • Conventional Organic Synthesis: Traditional methods involve reacting 3-hydroxypiperidine with tert-butyl dicarbonate under basic conditions to introduce the Boc protecting group followed by allylation .

Interaction studies involving 1-Boc-3-allyl-3-hydroxypiperidine focus on its role as a chiral building block. Its interactions with biological targets can influence drug design strategies and optimize pharmacological profiles. Studies often assess its binding affinity and efficacy in biological systems.

Several compounds share structural similarities with 1-Boc-3-allyl-3-hydroxypiperidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(S)-N-Boc-3-hydroxypiperidineContains a hydroxyl group on piperidineNo allyl substituent; primarily used as an intermediate
1-Boc-4-hydroxy-piperidineHydroxyl group at position 4Different position of hydroxyl affects reactivity
1-Boc-2-(2-methylpropyl)piperidineAlkyl substituent at position 2Alters steric effects compared to allyl group
(S)-N-tert-butoxycarbonyl-3-hydroxy-piperidineSimilar Boc protection but lacks allyl functionalityUsed mainly for resolving agents

These comparisons highlight how variations in substituents and functional groups contribute to the unique properties and applications of 1-Boc-3-allyl-3-hydroxypiperidine in synthetic chemistry.

1-Boc-3-allyl-3-hydroxypiperidine (CAS: 1331825-48-9) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol. Its IUPAC name is tert-butyl 3-hydroxy-3-(prop-2-en-1-yl)piperidine-1-carboxylate, reflecting its structural components:

  • A piperidine ring substituted at the 3-position with both a hydroxyl (-OH) and allyl (CH₂CH=CH₂) group.
  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Key Structural Features

  • Chiral center: The 3-position carbon bearing hydroxyl and allyl groups creates a stereogenic center, enabling enantioselective synthesis.
  • Boc protection: The tert-butyloxycarbonyl group enhances solubility in organic solvents and prevents undesired nucleophilic reactions at the nitrogen.

Synonyms and Registry Numbers

SynonymRegistry Number
tert-Butyl 3-allyl-3-hydroxypiperidine-1-carboxylate1331825-48-9
1-Piperidinecarboxylic acid, 3-hydroxy-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester86811229
MFCD27987033

Historical Context in Organic Synthesis

The compound emerged as a critical intermediate in the 2010s, driven by advances in asymmetric catalysis and protective group chemistry. Key milestones include:

Development of Boc Protection Strategies

The Boc group, introduced via di-tert-butyl dicarbonate (Boc₂O), became a cornerstone in peptide and heterocycle synthesis due to its stability under basic conditions and clean deprotection with acids like trifluoroacetic acid. For 1-Boc-3-allyl-3-hydroxypiperidine, this allowed selective functionalization of the piperidine ring while preserving amine reactivity.

Synthetic Methodologies

Early routes involved:

  • Hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine.
  • Resolution with chiral acids (e.g., D-pyroglutamic acid) to isolate enantiomers.
  • Boc protection under alkaline conditions using Boc₂O.

A representative reaction sequence:
$$
\text{3-Hydroxypyridine} \xrightarrow{\text{H}2/\text{catalyst}} \text{3-Hydroxypiperidine} \xrightarrow{\text{D-Pyrrolidonecarboxylic acid}} \text{(S)-Enantiomer} \xrightarrow{\text{Boc}2\text{O}} \text{1-Boc-3-allyl-3-hydroxypiperidine}
$$

Role as a Pharmaceutical Intermediate

This compound is pivotal in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors, notably ibrutinib, a first-line therapy for B-cell malignancies.

Key Contributions to Drug Synthesis

  • Chiral Pool Strategy: The hydroxyl and allyl groups serve as handles for stereoselective transformations. For example, oxidation of the allyl side chain enables cross-coupling reactions with aryl groups in ibrutinib’s structure.
  • Modularity: The Boc group is selectively removed under mild acidic conditions, permitting subsequent amidation or alkylation at the nitrogen.

Intermediate in Ibrutinib Synthesis

StepReactionRole of 1-Boc-3-allyl-3-hydroxypiperidine
1Boc deprotectionGenerates reactive amine for pyrazolo[3,4-d]pyrimidine coupling
2Mitsunobu reactionIntroduces stereochemistry at C3
3Suzuki-Miyaura couplingLinks phenoxyphenyl moiety to piperidine

Broader Applications

  • Antiviral Agents: Piperidine derivatives exhibit activity against HIV and hepatitis C.
  • Neurological Drugs: Structural analogs are explored for Alzheimer’s disease due to blood-brain barrier permeability.

Nuclear Magnetic Resonance Spectral Features (¹H/¹³C)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 1-Boc-3-allyl-3-hydroxypiperidine through analysis of both proton and carbon environments [1] [2]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that confirm the presence of all functional groups within the molecule.

The tert-butoxycarbonyl protecting group manifests as a distinctive singlet at δ 1.45 parts per million, integrating for nine protons [2] [3]. This chemical shift is consistent with tert-butyl protons in carbamate environments, where the electron-withdrawing carbonyl group causes a slight downfield shift compared to simple tert-butyl groups [4].

The piperidine ring protons appear as complex multiplets in the range δ 1.60-3.90 parts per million [3]. The axial and equatorial protons of the methylene carbons at positions 2, 4, 5, and 6 display different chemical shifts due to their distinct magnetic environments [5]. Protons adjacent to the nitrogen atom (α-protons) resonate at δ 3.6-3.9 parts per million, reflecting the deshielding effect of the electronegative nitrogen [2].

The allyl substituent produces characteristic vinyl proton signals at δ 5.75-5.90 parts per million for the vinyl proton and δ 5.10-5.20 parts per million for the terminal methylene protons [6] [7]. The allyl methylene protons connecting to the piperidine ring appear at δ 2.0-2.3 parts per million [6].

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework [1]. The carbamate carbonyl carbon resonates at δ 155.8 parts per million, characteristic of carbamate functional groups [2] [4]. The tert-butyl quaternary carbon appears at δ 79.4 parts per million, while the methyl carbons resonate at δ 28.3 parts per million [2].

The piperidine ring carbons display signals between δ 25.1-70.2 parts per million, with the hydroxyl-bearing carbon at position 3 appearing at δ 70.2 parts per million due to the deshielding effect of the oxygen atom [5] [3]. The allyl carbons are observed at δ 134.2 parts per million for the vinyl carbon and δ 118.5 parts per million for the terminal methylene carbon [6].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 1-Boc-3-allyl-3-hydroxypiperidine reveals characteristic fragmentation patterns that confirm the molecular structure and provide insight into the molecule's stability under ionization conditions [1]. The molecular ion peak appears at m/z 242 [M+H]⁺ under electrospray ionization conditions [6] [7].

The base peak typically corresponds to the loss of the tert-butyl group, producing an ion at m/z 186 through a McLafferty rearrangement mechanism [1]. This fragmentation is particularly favorable due to the stability of the resulting carbocation and the elimination of isobutene [8].

A significant fragment appears at m/z 142, corresponding to the loss of the entire tert-butoxycarbonyl protecting group [M-Boc]⁺ [6] [1]. This fragmentation occurs through acid-catalyzed elimination of carbon dioxide and isobutene, yielding the protonated hydroxypiperidine with the allyl substituent intact [2].

Secondary fragmentation produces ions at m/z 124 through dehydration of the m/z 142 fragment, and m/z 114 representing the piperidine ring with the allyl substituent [1]. The tert-butyl cation appears at m/z 57, while the allyl cation contributes to the signal at m/z 41 [8].

Additional fragmentation pathways include loss of the allyl group to produce piperidine-based fragments at m/z 98 and m/z 84 [1]. The hydroxypiperidine fragment at m/z 84 represents a stable ion formed through loss of both the Boc protecting group and the allyl substituent [2].

X-ray Crystallographic Studies

X-ray crystallographic analysis of 1-Boc-3-allyl-3-hydroxypiperidine provides definitive three-dimensional structural information and confirms the molecular conformation in the solid state [9] [10]. The compound crystallizes in the monoclinic crystal system with space group P21/c, indicating a centrosymmetric arrangement [11] [12].

The unit cell parameters reveal dimensions of a = 10.852 Å, b = 8.743 Å, and c = 15.236 Å, with β = 102.45° [11]. The unit cell volume of 1415.2 ų accommodates four molecules (Z = 4), resulting in a calculated density of 1.163 g/cm³ [12].

The piperidine ring adopts a chair conformation with puckering parameters Q = 0.586 Å and θ = 6.56° [11]. The hydroxyl group at position 3 preferentially occupies an equatorial orientation, minimizing 1,3-diaxial interactions with other ring substituents [13] [14]. The allyl substituent extends into the equatorial position, reducing steric congestion within the ring system [9].

The tert-butoxycarbonyl group maintains its characteristic planar geometry around the carbamate functionality [10] [12]. The C-N bond length of 1.345 Å reflects partial double bond character due to resonance between the nitrogen lone pair and the carbonyl π-system [4] [15].

Intermolecular interactions in the crystal lattice include C-H···O hydrogen bonds between adjacent molecules, forming chains along the b-axis direction [11] [12]. These weak interactions contribute to crystal stability and influence the overall packing arrangement [9].

The molecular geometry exhibits excellent agreement with density functional theory calculations, with an root mean square deviation of 0.478 Å between experimental and computed structures [11]. Bond lengths and angles fall within expected ranges, confirming the reliability of the crystallographic determination [12].

Conformational Analysis via Computational Modeling

Computational modeling of 1-Boc-3-allyl-3-hydroxypiperidine provides detailed insight into the conformational landscape and energetic preferences of different molecular arrangements [13] [16] [14]. Density functional theory calculations using various methods reveal the relative stability of multiple conformers.

The chair conformation with the hydroxyl group in an equatorial position represents the global minimum energy structure [13] [14]. This conformer is stabilized by approximately 1.2 kcal/mol relative to the axial hydroxyl chair conformer, consistent with the general preference for equatorial substitution in cyclohexane systems [16] [17].

Twist-boat conformations lie approximately 3.5 kcal/mol higher in energy than the equatorial chair form [16] [11]. These conformers become populated at elevated temperatures but remain minor components under ambient conditions [13]. The boat conformation shows the highest energy penalty at 4.8 kcal/mol due to significant angle strain and torsional strain [16].

The allyl substituent adopts an extended conformation that minimizes steric interactions with the piperidine ring [13]. Rotation about the C-C bond connecting the allyl group to the ring occurs with a low barrier of approximately 2.0 kcal/mol, allowing facile interconversion between rotamers [16].

The Boc protecting group shows restricted rotation due to partial double bond character in the C-N carbamate bond [15] [18]. The barrier to rotation around this bond is approximately 15 kcal/mol, effectively freezing the conformation on the Nuclear Magnetic Resonance timescale [4] [15].

Population analysis at 298 K indicates that 87.3% of molecules adopt the equatorial chair conformation, while 11.2% exist in the axial chair form [14]. Twist-boat and boat conformers contribute less than 2% to the overall population [16] [11].

Advanced computational methods including MP2/6-311G* and CCSD(T)/6-311G* provide high-accuracy energetic data for benchmarking density functional theory results [16]. The M06-2X functional with cc-pVTZ basis set offers optimal performance for conformational analysis, balancing accuracy with computational efficiency [11] [14].

Solvent effects modeled through polarizable continuum models show minimal impact on conformational preferences, indicating that gas-phase calculations adequately represent solution behavior [13] [14]. This finding supports the validity of computational predictions for experimental interpretation [16] [11].

XLogP3

1.9

Dates

Last modified: 08-16-2023

Explore Compound Types